
Phosphonoacetic acid
Übersicht
Beschreibung
Phosphonoessigsäure ist eine organische Phosphorverbindung mit der chemischen Formel C₂H₅O₅P. Sie ist bekannt für ihre Rolle als antivirales Mittel, insbesondere gegen Herpesviren. Die Verbindung hemmt die DNA-Polymerase, ein Enzym, das für die virale DNA-Replikation entscheidend ist, was sie zu einem wertvollen Werkzeug in der antiviralen Forschung macht .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Phosphonoessigsäure kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Essigsäure mit Phosphortrichlorid und Wasser, gefolgt von einer Oxidation. Eine andere Methode umfasst die Reaktion von Essigsäure mit Phosphorylchlorid in Gegenwart einer Base .
Industrielle Produktionsmethoden: Die industrielle Produktion von Phosphonoessigsäure beinhaltet typischerweise die großtechnische Anwendung der oben genannten Synthesewege. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden, um die Qualität des Endprodukts zu gewährleisten .
Wirkmechanismus
Target of Action
Phosphonoacetic acid is a simple organophosphorus compound that primarily targets DNA polymerase , especially in viruses . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks, and it plays a crucial role in the replication of the viral genome .
Mode of Action
This compound acts as an inhibitor of DNA polymerase . It mimics the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This inhibition disrupts the replication process of the virus, thereby exerting its antiviral effects .
Biochemical Pathways
This compound is part of the class of compounds known as phosphonates, which possess a characteristic C−P bond where phosphorus is directly bonded to carbon . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . The biosynthesis of phosphonates involves the catalysis of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP mutase .
Result of Action
The inhibition of DNA polymerase by this compound disrupts the replication process of the virus, leading to a decrease in the production of new viral particles . This results in a reduction of viral load and alleviation of the viral infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the drug can affect its antiviral activity. In cell culture, a concentration of about 100 µg/ml was required to maintain consistent antiviral activity . Furthermore, the drug showed little or no toxicity to human diploid fibroblast cells at levels several times the HSV-inhibitory level .
Biochemische Analyse
Biochemical Properties
Phosphonoacetic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of DNA polymerase in viruses. This inhibition is highly selective for viral polymerases, such as those induced by herpesviruses, without affecting the normal cellular polymerases required for cell division and DNA repair . The interaction between this compound and viral DNA polymerase involves the binding of the compound to the enzyme’s active site, thereby preventing the incorporation of nucleotides into the viral DNA . This selective inhibition is due to the structural similarity of this compound to pyrophosphate, a normal substrate in many biochemical reactions .
Cellular Effects
This compound has been shown to have specific effects on various types of cells and cellular processes. In virus-infected cells, particularly those infected with herpes simplex virus, this compound inhibits the synthesis of viral DNA by targeting the virus-specific DNA polymerase . This inhibition does not significantly affect the normal cellular processes such as RNA, DNA, and protein synthesis in uninfected cells . Additionally, this compound has been found to have little or no toxicity to human diploid fibroblast cells at levels several times the inhibitory concentration for herpes simplex virus .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of viral DNA polymerase, thereby inhibiting the enzyme’s activity . This inhibition prevents the incorporation of nucleotides into the viral DNA, effectively halting viral replication . The specificity of this compound for viral DNA polymerase over cellular polymerases is due to the unique structural features of the viral enzyme that are not present in the cellular counterparts . This selective inhibition is crucial for the compound’s antiviral efficacy, as it allows for the targeting of virus-infected cells without affecting normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to maintain consistent antiviral activity in cell culture at concentrations of about 100 micrograms per milliliter . The stability and degradation of this compound over time can affect its long-term efficacy. Studies have demonstrated that this compound remains stable and effective in inhibiting viral replication over extended periods in both in vitro and in vivo settings . Long-term studies in animal models have shown that the compound can be administered topically or orally with sustained antiviral effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice and rabbits, the compound has been shown to be effective at dosages ranging from 800 to 1,400 milligrams per kilogram per day . At these dosages, this compound was able to inhibit viral replication and provide therapeutic benefits without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in metabolic pathways that include the biosynthesis of nucleotides and polyribonucleotides . The compound mimics the phosphates and carboxylates of biological molecules, thereby inhibiting metabolic enzymes involved in these pathways . The primary enzyme involved in the metabolism of this compound is DNA polymerase, which is selectively inhibited by the compound in virus-infected cells . This inhibition disrupts the normal metabolic flux and reduces the levels of viral metabolites, thereby preventing viral replication .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s structural similarity to pyrophosphate allows it to be recognized and transported by these proteins, facilitating its accumulation in virus-infected cells . This selective transport and distribution are crucial for the compound’s antiviral efficacy, as it ensures that this compound reaches the target cells and exerts its inhibitory effects on viral DNA polymerase .
Subcellular Localization
This compound is localized primarily in the cytoplasm of virus-infected cells, where it exerts its inhibitory effects on viral DNA polymerase . The compound’s localization is facilitated by its structural similarity to pyrophosphate, which allows it to be recognized and transported by cellular transporters . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its antiviral activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonoacetic acid can be synthesized through several methods. One common approach involves the reaction of acetic acid with phosphorus trichloride and water, followed by oxidation. Another method includes the reaction of acetic acid with phosphorus oxychloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phosphonoessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um Phosphonoacetat-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Phosphonatverbindungen umwandeln.
Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Phosphonogruppe durch andere funktionelle Gruppen ersetzt wird
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Alkohole werden häufig eingesetzt
Wichtigste gebildete Produkte:
Oxidation: Phosphonoacetat-Ester.
Reduktion: Phosphonat-Derivate.
Substitution: Verschiedene substituierte Phosphonoessigsäure-Verbindungen
Wissenschaftliche Forschungsanwendungen
Phosphonoessigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Die Verbindung wird in Studien zur DNA-Replikation und Enzyminhibition eingesetzt.
Medizin: Ihre antiviralen Eigenschaften machen sie zu einem Kandidaten für die Entwicklung von antiviralen Medikamenten, insbesondere gegen Herpesviren.
Industrie: Phosphonoessigsäure wird bei der Produktion von Spezialchemikalien und als Korrosionsinhibitor in verschiedenen industriellen Prozessen verwendet .
5. Wirkmechanismus
Phosphonoessigsäure entfaltet ihre Wirkung, indem sie die DNA-Polymerase hemmt, ein Enzym, das für die Replikation der viralen DNA unerlässlich ist. Diese Hemmung verhindert, dass das Virus sein genetisches Material repliziert, wodurch die Ausbreitung der Infektion gestoppt wird. Die Verbindung zielt speziell auf die virale DNA-Polymerase ab, ohne die zellulären Enzyme des Wirts zu beeinträchtigen, was sie zu einem selektiven antiviralen Mittel macht .
Vergleich Mit ähnlichen Verbindungen
Phosphonoessigsäure ist unter den organischen Phosphorverbindungen einzigartig aufgrund ihrer spezifischen Hemmung der viralen DNA-Polymerase. Ähnliche Verbindungen umfassen:
Phosphonoformische Säure: Ein weiteres antivirales Mittel, das die DNA-Polymerase hemmt, aber ein breiteres Wirkungsspektrum hat.
Fosfomycin: Ein Antibiotikum, das die bakterielle Zellwandsynthese angreift.
2-Aminoethylphosphonsäure: Eine natürlich vorkommende Phosphonatverbindung mit verschiedenen biologischen Funktionen .
Phosphonoessigsäure zeichnet sich durch ihre Spezifität und Wirksamkeit gegen Herpesviren aus, was sie zu einem wertvollen Werkzeug in der antiviralen Forschung und Medikamentenentwicklung macht .
Eigenschaften
IUPAC Name |
2-phosphonoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYJLQHKOGNDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045107 | |
| Record name | Phosphonoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS], Solid | |
| Record name | Phosphonoacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phosphonoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
392 mg/mL at 0 °C | |
| Record name | Phosphonoacetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphonoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000067 [mmHg] | |
| Record name | Phosphonoacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4408-78-0, 36983-81-0 | |
| Record name | Phosphonoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonoacetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetic acid, phosphono- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium hydrogen phosphonatoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHONOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N919E46723 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phosphonoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143-146 °C, 143 - 146 °C | |
| Record name | Phosphonoacetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphonoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary target of phosphonoacetic acid?
A1: this compound primarily targets viral DNA polymerases [, , , , , , , ], inhibiting their activity and consequently suppressing viral DNA synthesis [, ].
Q2: How does this compound inhibit viral DNA polymerases?
A2: this compound acts as a non-competitive inhibitor of viral DNA polymerases with respect to the substrates (dNTPs) and as an uncompetitive inhibitor with the activated DNA template []. It directly interacts with the virus-induced enzyme, but not with the template-primers [].
Q3: Does this compound affect cellular DNA polymerases?
A3: Yes, this compound can also inhibit cellular DNA polymerases alpha, beta, and gamma, though higher concentrations are required compared to viral polymerases [, , ]. Interestingly, its effect on cellular DNA polymerases is less pronounced when added to infected cells before the onset of viral DNA synthesis [].
Q4: What are the downstream effects of this compound on viral replication?
A4: By inhibiting viral DNA polymerase, this compound effectively blocks viral DNA synthesis [, ] and the synthesis of late viral proteins [, ]. This ultimately hinders the production of infectious virus particles [, ].
Q5: Does this compound impact the synthesis of all viral proteins?
A5: No, this compound primarily inhibits the synthesis of late viral proteins (γ polypeptides) [, ]. Early viral proteins (α and β polypeptides) are largely unaffected [, ].
Q6: What is the molecular formula and weight of this compound?
A6: While the provided papers do not explicitly state the molecular formula and weight of this compound, these can be readily found in chemical databases. Its molecular formula is C2H5O5P, and its molecular weight is 144.04 g/mol.
Q7: How does the structure of this compound contribute to its inhibitory activity?
A8: this compound acts as a pyrophosphate (PPi) analog, mimicking its structure and competing for binding with DNA polymerases [, , ]. Modifications to the phosphonate group would likely abolish its activity.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: One study demonstrated that this compound can be detected in the blood of mice, rabbits, and monkeys after oral or subcutaneous administration, suggesting it is absorbed and distributed systemically []. The study also proposed a dosage regimen for therapeutic trials in monkeys based on observed blood levels [].
Q9: In which experimental models has this compound shown antiviral activity?
A11: this compound has shown efficacy against various herpesviruses, including herpes simplex virus (HSV) [, , ], cytomegalovirus (CMV) [, ], varicella-zoster virus (VZV) [], and Epstein-Barr virus (EBV) [, ], in both in vitro cell culture and in vivo animal models [, , , , ].
Q10: What types of in vitro assays have been used to assess the antiviral activity of this compound?
A12: Researchers have employed plaque reduction assays [, ] and inhibition of viral DNA synthesis assays [, , ] to evaluate the antiviral activity of this compound in vitro.
Q11: Has this compound been tested in clinical trials?
A11: While the provided research suggests potential therapeutic applications for this compound, none of the papers mention completed or ongoing clinical trials. Further research is needed to fully assess its safety and efficacy in humans.
Q12: Can viruses develop resistance to this compound?
A14: Yes, viruses can develop resistance to this compound. Researchers have isolated and characterized this compound-resistant strains of HSV [, , , ] by passaging the virus in the presence of increasing drug concentrations.
Q13: What is the mechanism of resistance to this compound?
A15: Resistance to this compound is primarily mediated by mutations within the viral DNA polymerase gene [, , , ], specifically within regions involved in substrate and drug binding [].
Q14: Do this compound-resistant viruses exhibit cross-resistance to other antiviral drugs?
A16: Some this compound-resistant HSV strains have shown cross-resistance to other antiviral drugs, such as acyclovir [, ], while others remained susceptible to drugs like 9-beta-D-arabinofuranosyladenine and aphidicolin []. The specific cross-resistance profile appears dependent on the location and nature of the mutations within the DNA polymerase gene [].
Q15: What are the known toxicities associated with this compound?
A17: One study reported dermatitis, blackening of the skin and hair, elevated liver enzymes, and histological evidence of liver damage in monkeys treated with this compound []. These findings highlight the importance of carefully determining the therapeutic range of this drug [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


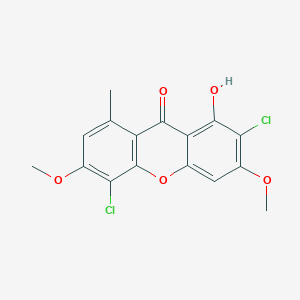
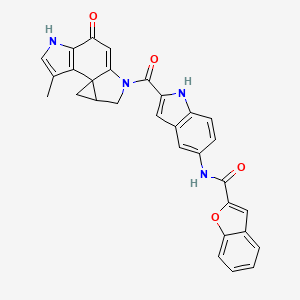
![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)
![1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1194610.png)
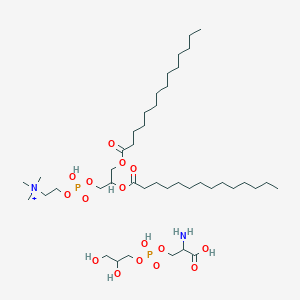
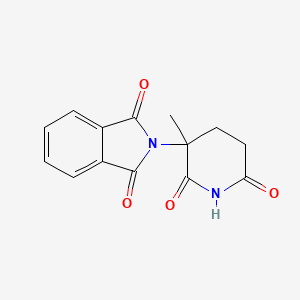


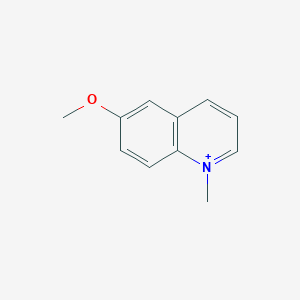

![3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B1194619.png)

